(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Catalog No.
S796653
CAS No.
60456-21-5
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylat...

CAS Number

60456-21-5

Product Name

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

IUPAC Name

methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

DOWWCCDWPKGNGX-YFKPBYRVSA-N

SMILES

CC1(OCC(O1)C(=O)OC)C

Synonyms

ALPHA,BETA-ISOPROPYLIDENE-L-GLYCERIC ACID METHYL ESTER;METHYL 2,3-O-ISOPROPYLIDENE-L-GLYCERATE;METHYL ALPHA, BETA-ISOPROPYLIDENE-L-GLYCERATE;METHYL (S)-(-)2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE;METHYL (S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE;α

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)OC)C

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral compound featuring a dioxolane ring structure, which is characterized by two oxygen atoms in a five-membered ring. The compound's molecular formula is C₇H₁₂O₄, and it possesses unique stereochemical properties due to the presence of a chiral center. This compound is often utilized in organic synthesis and medicinal chemistry due to its potential applications in various

The chemical reactivity of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be attributed to its functional groups. The dioxolane moiety can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives. Additionally, the carboxylate group can participate in nucleophilic acyl substitution, esterification, and hydrolysis reactions. These transformations make it a versatile intermediate in organic synthesis.

Biological activity refers to the effects that a compound exerts on living organisms. For (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, studies suggest that its biological activity may be linked to its structural features. Compounds with similar structures often exhibit pharmacological properties such as anti-inflammatory and antimicrobial activities. The specific biological effects of this compound may depend on its concentration and the biological context in which it is tested .

Several synthetic routes have been developed for (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate:

  • Dioxolane Formation: The synthesis typically begins with the formation of the dioxolane ring from appropriate precursors through acid-catalyzed cyclization.
  • Carboxylation: The introduction of the carboxylate group can be achieved via nucleophilic substitution reactions or through carbonylation processes involving carbon monoxide.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography or enzymatic resolution may be employed to obtain the desired stereoisomer selectively.

These methods highlight the compound's synthetic versatility and potential for further derivatization.

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules.
  • Pharmaceuticals: Its structural characteristics may lend themselves to drug development efforts targeting specific biological pathways.
  • Material Science: The compound could be explored for use in developing polymers or other materials with tailored properties.

Interaction studies involving (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate are essential for understanding its pharmacological potential. These studies often utilize quantitative structure-activity relationship (QSAR) models to predict how variations in chemical structure influence biological activity. By examining interactions with biological targets such as enzymes or receptors, researchers can elucidate mechanisms of action and optimize compound efficacy .

Several compounds share structural similarities with (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 1,3-dioxolane-4-carboxylateSimilar dioxolane structureLacks chirality
Ethyl 2-methyl-1,3-dioxolane-4-carboxylateDioxolane ring with ethyl substituentDifferent alkyl group affects reactivity
(R)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylateEnantiomer of the target compoundPotentially different biological activity profile

These compounds provide insights into how minor structural changes can influence reactivity and biological interactions.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Dates

Modify: 2023-08-15

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